TM-25659

Description

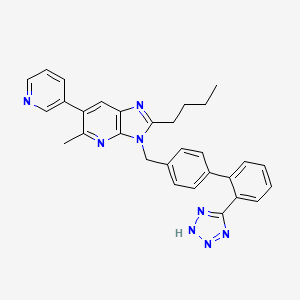

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N8/c1-3-4-11-28-33-27-17-26(23-8-7-16-31-18-23)20(2)32-30(27)38(28)19-21-12-14-22(15-13-21)24-9-5-6-10-25(24)29-34-36-37-35-29/h5-10,12-18H,3-4,11,19H2,1-2H3,(H,34,35,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOQNLYGMQJUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CN=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TM-25659

COMPOUND NAME: 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine] (TM-25659)

OVERVIEW: TM-25659 is a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ), a key regulator of mesenchymal stem cell differentiation. By modulating TAZ activity, TM-25659 promotes osteogenic (bone cell) differentiation while suppressing adipogenic (fat cell) differentiation.[1][2] This dual activity suggests its therapeutic potential in managing metabolic diseases such as obesity and osteoporosis.[1][2] Furthermore, TM-25659 has been shown to improve insulin resistance and inflammation in skeletal muscle.[3]

Core Mechanism of Action

The primary mechanism of action of TM-25659 revolves around its ability to modulate the subcellular localization and activity of TAZ. TAZ is a downstream effector of the Hippo signaling pathway and acts as a molecular switch in determining the fate of mesenchymal stem cells.

Key Molecular Interactions:

-

TAZ Nuclear Translocation: TM-25659 enhances the localization of TAZ to the nucleus in a dose-dependent manner.

-

Regulation of Osteogenesis: In the nucleus, TAZ acts as a co-activator for the Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation. TM-25659 augments the TAZ-induced activation of RUNX2, leading to increased expression of osteogenic genes and enhanced osteoblast differentiation. Mechanistically, TM-25659 promotes the formation of a TAZ-Runx2 complex, which is then recruited to the promoter of osteocalcin, enhancing its transcription.

-

Suppression of Adipogenesis: TAZ suppresses the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key transcription factor for adipocyte differentiation. TM-25659 facilitates the suppressive activity of TAZ on PPARγ, thereby attenuating adipocyte differentiation. This leads to a decrease in the expression of adipogenic markers such as aP2 and adiponectin.

Signaling Pathway

The mechanism of TM-25659 is intrinsically linked to the TAZ-mediated regulation of cell differentiation.

Caption: TM-25659 promotes TAZ nuclear translocation, leading to co-activation of RUNX2 and suppression of PPARγ.

Secondary Mechanisms and Effects

Beyond its primary effects on bone and fat cell differentiation, TM-25659 exhibits other important pharmacological activities:

-

Insulin Sensitization and Anti-inflammatory Effects: In skeletal muscle, TM-25659 has been shown to improve palmitate-induced insulin resistance and inflammation. This effect is mediated by the activation of the GCN2 pathway, leading to increased expression and secretion of Fibroblast Growth Factor 21 (FGF21). The beneficial effects of TM-25659 on insulin sensitivity were diminished by FGF21 siRNA, confirming the role of this pathway.

-

In Vivo Efficacy:

-

Obesity Model: In a high-fat diet-induced obesity mouse model, TM-25659 treatment led to a substantial decrease in weight gain. However, another study showed improvements in insulin sensitivity and inflammation without affecting body weight or food intake.

-

Bone Loss Model: TM-25659 has been shown to suppress bone loss in vivo.

-

GCN2 Pathway Activation

Caption: TM-25659 activates the GCN2 pathway, leading to increased FGF21 and reduced insulin resistance.

Pharmacokinetics

Pharmacokinetic studies of TM-25659 have been conducted in rats, demonstrating favorable drug-like properties.

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 0.5–5 mg/kg | 2–10 mg/kg |

| Half-life (t1/2) | 4.60–7.40 h | ~10 h (at 10 mg/kg) |

| Systemic Clearance | 0.434–0.890 mL·h−1·kg−1 | N/A |

| Volume of Distribution (steady-state) | 2.02–4.22 mL/kg | N/A |

| Absolute Oral Bioavailability | N/A | 50.9% |

| Plasma Protein Binding | ~99.2% | ~99.2% |

| Excretion | <1% in urine, 43.6% in bile | N/A |

Metabolism: TM-25659 is metabolized through Phase I and II reactions in rat liver microsomes. It does not appear to inhibit CYP450 enzymes.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

-

Animals: Adult male Sprague-Dawley rats.

-

Cannulation: The jugular and femoral veins were cannulated with polyethylene tubing for drug administration and blood sampling.

-

Drug Formulation: TM-25659 was dissolved in a vehicle of DMSO/PEG400/distilled water (0.5:4:5.5, v/v).

-

Administration:

-

Intravenous (IV): 2 mL/kg injection.

-

Oral (PO): 2 mL/kg by gavage.

-

-

Dose: 10 mg/kg.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of TM-25659 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

High-Throughput Screening for TAZ Modulators

-

Objective: To identify small molecule compounds that enhance the nuclear localization of TAZ.

-

Methodology: A library of low molecular weight compounds was screened using a cell-based assay designed to detect changes in TAZ subcellular localization. The specifics of the high-throughput screening assay itself are not detailed in the provided search results.

In Vivo Bone Formation Assay

-

Objective: To assess the effect of TM-25659 on bone regeneration in vivo.

-

Model: Adipose-derived stem cells (ADSCs) loaded with porous β-tricalcium phosphate (β-TCP) scaffolds.

-

Administration: TM-25659 was administered either by transient treatment of ADSCs before implantation or by intraperitoneal injection post-implantation.

-

Analysis: Enhanced bone regeneration was evaluated through histological and other relevant analyses of the explanted scaffolds.

Experimental Workflow: In Vivo Bone Formation

Caption: Workflow for assessing the in vivo bone formation potential of TM-25659 using ADSCs and β-TCP scaffolds.

References

- 1. TM-25659 enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TM-25659 enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TM-25659-Induced Activation of FGF21 Level Decreases Insulin Resistance and Inflammation in Skeletal Muscle via GCN2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

TM-25659 and TAZ nuclear localization

An In-depth Technical Guide on TM-25659 and TAZ Nuclear Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcriptional co-activator with PDZ-binding motif (TAZ) is a critical regulator of mesenchymal stem cell differentiation. Its subcellular localization is a key determinant of its activity, with nuclear TAZ promoting osteogenesis and suppressing adipogenesis. The small molecule TM-25659 has been identified as a modulator of TAZ, capable of enhancing its nuclear localization. This technical guide provides a comprehensive overview of the role of TM-25659 in promoting TAZ nuclear localization, its downstream effects, and detailed protocols for studying these mechanisms.

Introduction

The Hippo signaling pathway plays a crucial role in organ size control, and its dysregulation is implicated in various cancers. The downstream effectors of this pathway, Yes-associated protein (YAP) and TAZ, are transcriptional co-activators that, when translocated to the nucleus, regulate gene expression related to cell proliferation and differentiation.[1][2] Specifically, nuclear TAZ interacts with transcription factors such as Runt-related transcription factor 2 (RUNX2) to promote osteoblast differentiation and suppresses the activity of peroxisome proliferator-activated receptor-gamma (PPARγ) to inhibit adipocyte differentiation.[3][4]

TM-25659, with the chemical name 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, was identified through high-throughput screening as a potent modulator of TAZ. Studies have demonstrated that TM-25659 enhances the nuclear localization of TAZ in a dose-dependent manner, thereby promoting osteogenic differentiation and suppressing adipogenic differentiation. This makes TM-25659 a promising therapeutic candidate for metabolic diseases such as osteoporosis and obesity.

Quantitative Data Summary

The following table summarizes the quantitative effects of TM-25659 on TAZ nuclear localization and subsequent gene activation. The data is compiled from studies using C3H10T1/2 mesenchymal stem cells.

| Treatment Condition | Parameter Measured | Result | Reference |

| TM-25659 (0, 1, 5, 10 µM) for 2h | TAZ protein levels in nuclear vs. cytosolic fractions | Dose-dependent increase in nuclear TAZ | |

| TM-25659 (10 µM) for 24h | Interaction between exogenous TAZ and endogenous RUNX2 | Enhanced binding of TAZ to RUNX2 | |

| TM-25659 (10 µM) for 96h | TAZ occupation of the osteocalcin (OCN) promoter | Increased fold-enrichment of TAZ on the OCN promoter |

Signaling Pathway and Mechanism of Action

TM-25659 promotes the nuclear translocation of TAZ. In the nucleus, TAZ acts as a transcriptional co-activator for RUNX2, enhancing the expression of osteogenic genes like osteocalcin. Concurrently, nuclear TAZ binds to and inhibits PPARγ, a key transcription factor for adipogenesis, thereby suppressing the differentiation of mesenchymal stem cells into adipocytes.

Experimental Protocols

Cell Culture and Treatment

This protocol is for the maintenance of the C3H10T1/2 cell line and treatment with TM-25659.

-

Cell Line: C3H10T1/2, Clone 8 (ATCC CCL-226).

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells before they reach confluence to prevent spontaneous differentiation.

-

Aspirate the growth medium and wash the cell monolayer with phosphate-buffered saline (PBS).

-

Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.

-

Neutralize the trypsin with growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate onto new culture dishes.

-

-

TM-25659 Treatment:

-

Prepare a stock solution of TM-25659 in dimethyl sulfoxide (DMSO).

-

Plate C3H10T1/2 cells and allow them to adhere and grow to the desired confluency.

-

Replace the medium with fresh growth medium containing the desired final concentration of TM-25659 (e.g., 1-10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Incubate the cells for the specified duration (e.g., 2 hours for nuclear localization studies).

-

Subcellular Fractionation for TAZ Nuclear Localization

This protocol details the separation of nuclear and cytoplasmic proteins using a commercial kit, as referenced in the primary literature.

-

Materials:

-

NE-PER™ Nuclear and Cytoplasmic Extraction Reagents (or equivalent).

-

Protease and phosphatase inhibitor cocktails.

-

Ice-cold PBS.

-

Microcentrifuge.

-

-

Procedure:

-

Harvest treated and untreated C3H10T1/2 cells by trypsinization, followed by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Carefully remove the supernatant, leaving a dry cell pellet.

-

Add ice-cold CER I (supplemented with protease/phosphatase inhibitors) to the cell pellet. The volume depends on the pellet size (e.g., 200 µL for a 20 µL cell pellet).

-

Vortex vigorously for 15 seconds and incubate on ice for 10 minutes.

-

Add ice-cold CER II to the tube (e.g., 11 µL for a 20 µL initial pellet).

-

Vortex for 5 seconds, incubate on ice for 1 minute, and vortex again for 5 seconds.

-

Centrifuge at ~16,000 x g for 5 minutes. The supernatant is the cytoplasmic extract.

-

Transfer the supernatant to a pre-chilled tube.

-

Resuspend the remaining pellet (containing the nuclei) in ice-cold NER (supplemented with inhibitors) (e.g., 100 µL for a 20 µL initial pellet).

-

Vortex for 15 seconds every 10 minutes for a total of 40 minutes, incubating on ice between vortexing.

-

Centrifuge at ~16,000 x g for 10 minutes. The supernatant is the nuclear extract.

-

Determine the protein concentration of both extracts using a BCA assay.

-

Western Blotting for TAZ

This protocol is for the detection of TAZ in nuclear and cytoplasmic fractions.

-

Materials:

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-TAZ, anti-OCT1 (nuclear marker), anti-β-actin (cytosolic marker).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Mix protein samples (e.g., 10 µg of nuclear protein and 50 µg of cytosolic protein) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the effect of TM-25659 on TAZ nuclear localization.

Conclusion

TM-25659 is a valuable chemical tool for modulating the activity of the transcriptional co-activator TAZ. By promoting its nuclear localization, TM-25659 enhances osteogenesis and suppresses adipogenesis. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the molecular mechanisms of TM-25659 and to explore its therapeutic potential further. The provided data and diagrams serve as a quick reference for understanding the core effects of this compound on the TAZ signaling pathway.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. TM-25659 enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genome.ucsc.edu [genome.ucsc.edu]

- 4. C3H10T1/2 Mesenchymal Stem Cell Line as a New In Vitro Tool for Studying Adipocyte Dedifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to TM-25659: A Novel Modulator of the TAZ Transcriptional Co-activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM-25659 is a potent, cell-permeable small molecule that modulates the activity of the Transcriptional co-activator with PDZ-binding motif (TAZ), a key effector of the Hippo signaling pathway. By promoting the nuclear localization of TAZ, TM-25659 orchestrates a shift in mesenchymal stem cell differentiation, favoring osteogenesis while suppressing adipogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of TM-25659. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are included to facilitate further research and drug development efforts in areas such as osteoporosis and obesity.

Chemical Structure and Properties

TM-25659, with the IUPAC name 2-butyl-5-methyl-6-(pyridine-3-yl)-3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-3H-imidazo[4,5-b]pyridine, is a complex heterocyclic molecule. Its discovery was the result of a high-throughput screening effort to identify modulators of TAZ nuclear localization.[1][2]

Chemical Structure:

Caption: Chemical structure of TM-25659.

Physicochemical and Pharmacokinetic Properties:

The key physicochemical and pharmacokinetic properties of TM-25659 are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₈N₈ | |

| Molecular Weight | 500.60 g/mol | |

| CAS Number | 260553-97-7 | |

| pKa | 5.27 | |

| LogP | 6.97 ± 0.37 | |

| Aqueous Solubility | 134.3 ± 2.9 µM | |

| Plasma Protein Binding (rat) | ~99.2% | |

| Half-life (t½) (rat, i.v.) | 4.60 - 7.40 h | |

| Half-life (t½) (rat, p.o.) | ~10 h | |

| Oral Bioavailability (rat) | 50.9% | |

| Systemic Clearance (CL) (rat, i.v.) | 0.434 - 0.890 L·h⁻¹·kg⁻¹ | |

| Volume of Distribution (Vd) (rat, i.v.) | 2.02 - 4.22 L/kg |

Synthesis

The synthesis of TM-25659 was conducted at the Korean Research Institute of Chemical Technology (KRICT). While the original publication references a 1999 paper by Yoo et al. for the synthesis, detailed public information on the specific synthetic route is limited. The complex heterocyclic core, featuring an imidazo[4,5-b]pyridine scaffold, a biphenyl-tetrazole moiety, and a pyridine substituent, suggests a multi-step synthetic pathway likely involving cross-coupling reactions and heterocycle formation steps.

Biological Activity and Mechanism of Action

TM-25659's primary biological function is the modulation of the transcriptional co-activator TAZ. It enhances the nuclear localization of TAZ in a dose-dependent manner. This nuclear accumulation of TAZ is central to its downstream effects on gene expression and cell fate.

Signaling Pathway

In the nucleus, TAZ acts as a molecular switch. It interacts with and co-activates the transcription factor RUNX2, a master regulator of osteogenesis, leading to the expression of osteogenic genes. Concurrently, nuclear TAZ binds to and suppresses the activity of PPARγ, the master regulator of adipogenesis, thereby inhibiting the differentiation of pre-adipocytes into mature fat cells.

Caption: Signaling pathway of TM-25659 in mesenchymal stem cells.

Quantitative Biological Data

The following table summarizes the effective concentrations of TM-25659 observed in various in vitro and in vivo studies.

| Assay | System | Effect | Concentration/Dose | Reference |

| TAZ Nuclear Localization | C3H10T1/2 cells | Enhanced nuclear TAZ | 2, 10, 20, 100 µM | |

| Adipocyte Differentiation | 3T3-L1 cells | Suppression | Effective at 2, 10, 20, 100 µM | |

| Osteogenic Gene Expression | C3H10T1/2 cells | Enhanced | Effective at 2, 10, 50 µM | |

| Bone Loss Attenuation | Ovariectomized mice | Reduced bone loss | 50 mg/kg, i.p. | |

| Weight Gain Reduction | ob/ob mice | Reduced weight gain | 50 mg/kg, i.p. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of TM-25659.

TAZ Nuclear Localization Assay (Immunofluorescence)

This protocol details the visualization of TAZ subcellular localization using immunofluorescence microscopy.

Caption: Experimental workflow for TAZ immunofluorescence.

Methodology:

-

Cell Culture: Plate mesenchymal stem cells (e.g., C3H10T1/2) on glass-bottom chamber slides and culture to approximately 70-80% confluency.

-

Treatment: Treat cells with desired concentrations of TM-25659 (e.g., 2, 10, 20, 100 µM) or vehicle control for a specified time (e.g., 2 hours).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody: Incubate with a primary antibody against TAZ diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody: Wash three times with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBST and counterstain nuclei with DAPI for 15 minutes.

-

Imaging: Mount coverslips and acquire images using a fluorescence or confocal microscope.

Adipocyte Differentiation and Oil Red O Staining

This protocol describes the induction of adipogenesis and its assessment by staining lipid droplets.

Methodology:

-

Induction of Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) to confluence. Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of various concentrations of TM-25659 or vehicle control.

-

Maturation: After 2-3 days, switch to a maintenance medium (e.g., containing insulin) with the respective treatments. Replace the medium every 2 days for a total of 6-8 days until mature adipocytes with visible lipid droplets form.

-

Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.

-

Staining:

-

Wash with water and then with 60% isopropanol.

-

Allow the plate to dry completely.

-

Add Oil Red O working solution and incubate for 10-15 minutes at room temperature.

-

Wash extensively with water.

-

-

Quantification:

-

Visually inspect and capture images of the stained lipid droplets.

-

For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at approximately 500 nm.

-

Osteoblast Differentiation and Alizarin Red S Staining

This protocol details the induction of osteogenesis and its assessment by staining calcium deposits.

Methodology:

-

Induction of Differentiation: Seed mesenchymal stem cells (e.g., C3H10T1/2) and culture to near confluence. Replace the growth medium with an osteogenic differentiation medium (e.g., containing ascorbic acid and β-glycerophosphate) supplemented with various concentrations of TM-25659 or vehicle control.

-

Culture: Culture the cells for 14-21 days, replacing the medium every 2-3 days.

-

Fixation: Wash the cells with PBS and fix with 10% formalin for 30 minutes at room temperature.

-

Staining:

-

Wash with deionized water.

-

Add 2% Alizarin Red S solution (pH 4.1-4.3) and incubate for 20-30 minutes at room temperature.

-

Aspirate the staining solution and wash several times with deionized water.

-

-

Quantification:

-

Capture images of the red-stained mineralized nodules.

-

For quantification, the stain can be extracted with a solution of 10% acetic acid and 20% methanol, and the absorbance measured at 450 nm.

-

RUNX2 and PPARγ Transcriptional Activity (Luciferase Reporter Assay)

This protocol provides a framework for measuring the effect of TM-25659 on the transcriptional activity of RUNX2 and PPARγ.

Methodology:

-

Transfection: Co-transfect host cells (e.g., HEK293T) with:

-

An expression vector for TAZ.

-

An expression vector for either RUNX2 or PPARγ.

-

A reporter plasmid containing a luciferase gene driven by a promoter with response elements for the respective transcription factor (e.g., Osteocalcin promoter for RUNX2).

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

Treatment: After 24 hours, treat the transfected cells with TM-25659 or vehicle.

-

Cell Lysis: After a further 24 hours, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

TM-25659 is a valuable research tool for investigating the Hippo-TAZ signaling pathway and its role in cell fate determination. Its ability to promote osteogenesis while inhibiting adipogenesis highlights its potential as a lead compound for the development of therapeutics for metabolic and bone-related disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this novel TAZ modulator.

References

The Discovery and Initial Screening of TM-25659: A TAZ Modulator for Osteogenesis and Anti-Adipogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial screening of TM-25659, a potent small molecule modulator of the Transcriptional co-activator with PDZ-binding motif (TAZ). TM-25659 was identified through a high-throughput screening of a low molecular weight compound library.[1][2] This document outlines the compound's mechanism of action, summarizing its role in enhancing osteogenic differentiation while suppressing adipogenesis through the modulation of TAZ activity.[2] Key experimental data from in vitro and in vivo studies are presented in structured tables for clarity. Detailed experimental protocols for the foundational studies and mandatory visualizations of the core signaling pathway and a representative screening workflow are provided to facilitate further research and development.

Introduction

The transcriptional co-activator TAZ is a critical regulator of mesenchymal stem cell (MSC) differentiation. By interacting with transcription factors such as Runt-related transcription factor 2 (RUNX2) and Peroxisome proliferator-activated receptor gamma (PPARγ), TAZ promotes osteoblast differentiation and suppresses adipocyte development. Dysregulation of this pathway is implicated in metabolic diseases like obesity and osteoporosis. The identification of small molecules that can modulate TAZ activity therefore presents a promising therapeutic strategy. This guide focuses on TM-25659, a compound identified as a TAZ activator with significant potential for controlling bone loss and obesity.

Discovery: High-Throughput Screening

TM-25659 was identified from a library of low molecular weight compounds via a high-throughput screening (HTS) campaign designed to find modulators that enhance the nuclear localization of TAZ. While the precise details of the screening protocol for TM-25659 are not publicly available, a representative cell-based HTS approach for identifying TAZ activators is described below.

Representative Experimental Protocol: High-Throughput Screening for TAZ Activators

This protocol describes a plausible methodology based on common practices for identifying modulators of transcription factor localization.

Objective: To identify small molecules that promote the nuclear translocation of TAZ.

Materials:

-

Human osteosarcoma cell line (e.g., U2OS) stably expressing a TAZ-GFP fusion protein.

-

A library of low molecular weight small molecules.

-

High-content imaging system.

-

Automated liquid handling systems.

-

384-well microplates.

Methodology:

-

Cell Plating: U2OS-TAZ-GFP cells are seeded into 384-well plates at a density that ensures a sub-confluent monolayer at the time of imaging and incubated overnight.

-

Compound Addition: The small molecule library is dispensed into the wells using an automated liquid handler. A final concentration of 10 µM for each compound is typical for a primary screen. Control wells containing DMSO (vehicle) and a known TAZ activator (if available) are included on each plate.

-

Incubation: The plates are incubated for a period determined by the kinetics of TAZ nuclear translocation (e.g., 2-4 hours).

-

Cell Staining: Cells are fixed and the nuclei are counterstained with a fluorescent DNA dye (e.g., Hoechst 33342).

-

Imaging: Plates are imaged using an automated high-content imaging system. Images are acquired for both the GFP (TAZ) and the nuclear stain channels.

-

Image Analysis: An automated image analysis algorithm is used to identify the nuclear and cytoplasmic compartments of each cell. The ratio of nuclear to cytoplasmic TAZ-GFP fluorescence intensity is calculated for each cell.

-

Hit Identification: Compounds that induce a statistically significant increase in the nuclear-to-cytoplasmic TAZ-GFP ratio compared to the vehicle control are identified as primary hits.

Mechanism of Action

TM-25659 modulates the differentiation of MSCs by enhancing the nuclear localization and activity of TAZ. In the nucleus, TAZ acts as a molecular switch, promoting osteogenesis and inhibiting adipogenesis.

-

Inhibition of Adipogenesis: TM-25659 enhances the ability of TAZ to bind to and suppress the activity of PPARγ, a master regulator of adipocyte differentiation. This leads to a decrease in the expression of adipogenic genes.

-

Enhancement of Osteogenesis: TM-25659 treatment increases the expression of RUNX2, a key transcription factor for osteoblast differentiation. Furthermore, it facilitates the physical interaction between TAZ and RUNX2, augmenting RUNX2-mediated transcription of osteogenic genes like osteocalcin.

Initial Screening Data

Following its discovery, TM-25659 was subjected to a series of in vitro and in vivo assays to characterize its biological activity and pharmacokinetic profile.

In Vitro Efficacy

TM-25659 demonstrated a potent ability to promote osteoblast differentiation and inhibit adipocyte formation in cell-based assays.

Table 1: In Vitro Effects of TM-25659 on Osteoblast and Adipocyte Differentiation

| Cell Line | Assay | Treatment | Outcome |

| C3H10T1/2 | Alizarin Red S Staining | TM-25659 (10 µM) for 14 days | Increased calcium deposition, indicating enhanced osteoblast differentiation. |

| MC3T3-E1 | Real-time PCR | TM-25659 | Enhanced expression of RUNX2. |

| 3T3-L1 | Adipocyte Differentiation Assay | TM-25659 | Attenuated PPARγ-mediated adipocyte differentiation. |

In Vivo Efficacy and Pharmacokinetics

In vivo studies in animal models confirmed the anti-obesity and pro-osteogenic effects of TM-25659. Pharmacokinetic analyses in rats indicated favorable drug-like properties.

Table 2: In Vivo Effects of TM-25659

| Animal Model | Treatment | Duration | Key Findings |

| High-fat diet (HFD) C57BL/6 Mice | TM-25659 (i.p. injection) | 16 days | Substantially diminished body weight gain compared to vehicle. |

| Ovariectomized Rats | TM-25659 | - | Suppressed bone loss. |

Table 3: Pharmacokinetic Profile of TM-25659 in Rats

| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |

| Half-life (t½) | ~7 hours | ~10 hours |

| Absolute Oral Bioavailability | - | 50.9% |

| Plasma Protein Binding | ~99.2% | ~99.2% |

Key Experimental Protocols

Osteoblast Differentiation and Calcium Deposition Assay

Objective: To assess the effect of TM-25659 on osteoblast differentiation by measuring calcium deposition.

Cell Line: C3H10T1/2 mesenchymal stem cells.

Methodology:

-

Cells are seeded in multi-well plates and grown to confluence.

-

Osteogenic differentiation is induced by culturing the cells in osteogenic medium (containing ascorbic acid and β-glycerophosphate).

-

Cells are treated with either vehicle (DMSO) or TM-25659 (e.g., 10 µM) for 14 days, with media changes every 2-3 days.

-

After 14 days, cells are washed with PBS and fixed with 4% paraformaldehyde.

-

The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize calcium deposits.

-

For quantification, the stain is eluted with 10% cetylpyridinium chloride, and the absorbance is measured at 405 nm.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of TM-25659 in rats.

Animal Model: Male Sprague-Dawley rats.

Methodology:

-

Rats are cannulated in the jugular and femoral veins and allowed to recover.

-

A single dose of TM-25659 (10 mg/kg) is administered either intravenously (i.v.) or orally (p.o.). The vehicle used is a mixture of DMSO, PEG400, and distilled water (0.5:4:5.5, v/v).

-

Blood samples are collected at predetermined time points post-dosing.

-

Plasma is separated by centrifugation.

-

The concentration of TM-25659 in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (e.g., half-life, bioavailability) are calculated using appropriate software.

Conclusion

TM-25659 is a novel small molecule TAZ activator identified through high-throughput screening. It demonstrates a dual therapeutic potential by promoting osteogenesis and suppressing adipogenesis. The mechanism of action is centered on the enhanced nuclear localization of TAZ, leading to the co-activation of RUNX2 and the inhibition of PPARγ. Favorable in vivo efficacy and pharmacokinetic profiles make TM-25659 a promising candidate for the development of new treatments for osteoporosis and obesity. This guide provides the core technical information to support further investigation and development of this and similar TAZ-modulating compounds.

References

- 1. TM-25659 enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TM-25659 enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TM-25659 in Modulating Mesenchymal Stem Cell Fate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesenchymal stem cells (MSCs) hold immense therapeutic potential due to their ability to differentiate into various cell lineages, including osteoblasts (bone-forming cells) and adipocytes (fat-storing cells). The delicate balance between osteogenesis and adipogenesis is crucial for tissue homeostasis, and its dysregulation is implicated in various pathologies such as osteoporosis and obesity. This technical guide delves into the mechanism of action of TM-25659, a small molecule modulator that has demonstrated a significant role in directing MSC differentiation. TM-25659 promotes osteogenic differentiation while concurrently suppressing adipogenic differentiation, primarily through its influence on the transcriptional co-activator with PDZ-binding motif (TAZ). This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols for researchers investigating the therapeutic potential of TM-25659.

Introduction

Mesenchymal stem cells are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes.[1][2] The lineage commitment of MSCs is a tightly regulated process governed by a complex interplay of transcription factors and signaling pathways. Two key transcription factors, Runt-related transcription factor 2 (RUNX2) and Peroxisome proliferator-activated receptor gamma (PPARγ), act as master regulators of osteogenesis and adipogenesis, respectively.[3][4][5] A reciprocal relationship often exists between these two lineages; conditions that favor osteogenesis typically inhibit adipogenesis, and vice versa.

TM-25659, identified as 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, has emerged as a potent modulator of MSC differentiation. This small molecule has been shown to enhance osteogenesis and suppress adipogenesis by targeting the transcriptional co-activator TAZ. TAZ plays a pivotal role in cell fate decisions by acting as a co-activator for RUNX2, thereby promoting the expression of osteogenic genes, and as a co-repressor for PPARγ, inhibiting adipogenic gene expression. This guide will explore the molecular mechanisms of TM-25659 and provide practical information for its application in research settings.

Mechanism of Action: The TAZ-Mediated Pathway

TM-25659 exerts its effects on MSC differentiation by modulating the subcellular localization and activity of TAZ. Under basal conditions, TAZ can be phosphorylated and retained in the cytoplasm. TM-25659 promotes the nuclear translocation of TAZ. Once in the nucleus, TAZ interacts with key transcription factors to drive lineage-specific gene expression.

Promotion of Osteogenesis

In the context of osteogenic differentiation, nuclear TAZ forms a complex with RUNX2, a master regulator of bone formation. This interaction enhances the transcriptional activity of RUNX2, leading to the upregulation of osteogenic marker genes such as Osteocalcin, Alkaline Phosphatase (ALP), and Osterix. TM-25659 has been shown to augment the synergistic activation of the osteocalcin promoter by RUNX2 and TAZ.

Suppression of Adipogenesis

Conversely, TM-25659 suppresses adipogenesis by facilitating the inhibitory action of TAZ on PPARγ. PPARγ is the master transcription factor for adipocyte differentiation. By enhancing the interaction between TAZ and PPARγ, TM-25659 leads to the downregulation of adipogenic marker genes like aP2 and adiponectin.

Signaling Pathway and Experimental Workflow

TM-25659 Signaling Pathway in MSC Differentiation

References

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. Protocols for in vitro Differentiation of Human Mesenchymal Stem Cells into Osteogenic, Chondrogenic and Adipogenic Lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reciprocal regulation of PPARγ and RUNX2 activities in marrow mesenchymal stem cells: Fine balance between p38 MAPK and Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reciprocal Control of Osteogenic and Adipogenic Differentiation by ERK/MAP Kinase Phosphorylation of Runx2 and PPARγ Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel PPARγ2 modulator sLZIP controls the balance between adipogenesis and osteogenesis during mesenchymal stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of TM-25659 on Bone Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM-25659 has emerged as a promising small molecule modulator of bone metabolism. Identified as an activator of the transcriptional co-activator with PDZ-binding motif (TAZ), TM-25659 promotes osteogenic differentiation while concurrently suppressing adipogenesis. This dual action presents a compelling therapeutic strategy for bone loss conditions such as osteoporosis. This technical guide provides a comprehensive overview of the in vivo effects of TM-25659 on bone density, detailing its mechanism of action, experimental protocols, and available quantitative data. The information is intended to support further research and development of TM-25659 as a potential anabolic agent for bone.

Mechanism of Action: TAZ-Mediated Osteogenesis

TM-25659 exerts its pro-osteogenic effects by modulating the Hippo signaling pathway effector, TAZ. By promoting the nuclear translocation of TAZ, TM-25659 initiates a cascade of transcriptional events that favor bone formation over fat formation.[1]

In the nucleus, TAZ acts as a transcriptional co-activator for Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation. The TAZ-RUNX2 complex enhances the expression of key osteogenic genes, leading to increased osteoblast activity and bone matrix deposition.[2]

Simultaneously, nuclear TAZ suppresses the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), the primary transcription factor driving adipocyte differentiation. This reciprocal regulation shifts the lineage commitment of mesenchymal stem cells towards osteoblasts and away from adipocytes, thereby promoting a net increase in bone formation.

In Vivo Studies on Bone Density

While the foundational study by Lee et al. (2012) demonstrated that systemic administration of TM-25659 suppressed bone loss in a high-fat diet-induced obesity mouse model, specific quantitative bone density data from this study is not publicly available.[1] However, a subsequent study by Cui et al. (2018) provides valuable in vivo quantitative data on the effect of TM-25659 on bone regeneration in a murine critical-sized calvarial defect model.

Quantitative Data from Bone Regeneration Model

The study by Cui et al. investigated the effect of systemic (intraperitoneal) administration of TM-25659 on bone formation in a critical-sized calvarial defect in mice. Adipose-derived stem cells (ADSCs) were implanted into the defect, and the mice were treated with either vehicle or TM-25659.

| Group | New Bone Volume (mm³) | Bone Volume / Total Volume (BV/TV) (%) |

| ADSCs + Vehicle | 2.8 ± 0.5 | 9.3 ± 1.7 |

| ADSCs + TM-25659 | 5.4 ± 0.8 | 18.1 ± 2.5 |

| *Data are presented as mean ± standard deviation. p < 0.05 compared to the vehicle group. |

These results demonstrate a significant increase in new bone formation in the TM-25659 treated group, highlighting its potent osteogenic activity in vivo.

Experimental Protocols

Systemic Bone Loss Model (Lee et al., 2012)

-

Animal Model: C57BL/6J mice.

-

Induction of Bone Loss: Mice were fed a high-fat diet (60% kcal from fat) for 9 weeks to induce obesity-associated bone loss.

-

Treatment: Mice were intraperitoneally injected with TM-25659 or vehicle every other day for the last 16 days of the study. The specific dosage of TM-25659 was not detailed in the available literature.

-

Bone Density Assessment: The method for bone density assessment (e.g., micro-CT, DEXA) was not specified in the primary publication.

Bone Regeneration Model (Cui et al., 2018)

-

Animal Model: Male athymic nude mice (8 weeks old).

-

Surgical Procedure: A 5-mm critical-sized circular defect was created in the center of the calvaria.

-

Implantation: Adipose-derived stem cells (ADSCs) seeded on a scaffold were implanted into the defect.

-

Treatment: Mice received daily intraperitoneal injections of either vehicle (DMSO) or TM-25659 (10 mg/kg body weight) for 4 weeks.

-

Bone Formation Assessment: At 8 weeks post-surgery, the calvaria were harvested for micro-computed tomography (micro-CT) analysis to quantify new bone formation.

Discussion and Future Directions

The available evidence strongly suggests that TM-25659 is a potent activator of TAZ with significant pro-osteogenic and anti-adipogenic effects. The in vivo data from the bone regeneration model quantitatively confirms its ability to enhance bone formation. While the absence of detailed quantitative data from a systemic bone loss model is a limitation, the qualitative findings from the initial study by Lee et al. are promising and warrant further investigation.

Future studies should focus on:

-

Replicating and expanding on the systemic bone loss model: A comprehensive study using a well-established model of osteoporosis (e.g., ovariectomized rodents) with detailed quantitative analysis of bone microarchitecture (e.g., using micro-CT to measure BMD, BV/TV, trabecular number, thickness, and separation) is crucial to fully characterize the systemic effects of TM-25659.

-

Dose-response studies: Determining the optimal therapeutic dose and treatment duration for maximizing bone anabolic effects is essential.

-

Safety and toxicology: A thorough evaluation of the long-term safety profile of TM-25659 is necessary before it can be considered for clinical development.

References

TM-25659: A Novel Modulator of TAZ Signaling for the Potential Treatment of Osteoporosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osteoporosis, a progressive systemic skeletal disease, is characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fragility fractures. Current therapeutic strategies primarily focus on inhibiting bone resorption. However, there is a significant unmet need for anabolic agents that can stimulate new bone formation. This document provides a comprehensive technical overview of TM-25659, a novel small molecule modulator of the Transcriptional co-activator with PDZ-binding motif (TAZ). Preclinical evidence suggests that TM-25659 promotes osteogenic differentiation and suppresses adipogenic differentiation of mesenchymal stem cells, indicating its potential as a bone anabolic agent for the treatment of osteoporosis. This guide details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the core signaling pathways.

Introduction

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into various cell lineages, including osteoblasts (bone-forming cells) and adipocytes (fat-storing cells). The balance between osteogenesis and adipogenesis is crucial for maintaining bone homeostasis. In osteoporotic conditions, this balance is often shifted towards adipogenesis at the expense of osteogenesis within the bone marrow.

The transcriptional co-activator TAZ has been identified as a key regulator of MSC fate.[1][2][3] Increased nuclear localization and activity of TAZ promote osteoblast differentiation by co-activating the runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis.[1][2] Conversely, TAZ suppresses adipocyte differentiation by inhibiting the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor for adipogenesis.

TM-25659, chemically identified as 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, was discovered through high-throughput screening as a modulator that enhances the nuclear localization of TAZ. This guide explores the preclinical data supporting TM-25659 as a potential therapeutic agent for osteoporosis.

Mechanism of Action

TM-25659 exerts its effects by modulating the subcellular localization of the transcriptional co-activator TAZ. The primary mechanism involves the enhanced translocation of TAZ from the cytoplasm to the nucleus in a dose-dependent manner. While the total cellular levels of TAZ remain unchanged, the increased nuclear accumulation of TAZ leads to two key downstream effects relevant to bone metabolism:

-

Enhancement of Osteogenesis: In the nucleus, TAZ interacts with and enhances the transcriptional activity of RUNX2. This leads to the upregulation of osteoblast-specific genes and promotes the differentiation of MSCs into mature, bone-forming osteoblasts.

-

Suppression of Adipogenesis: By accumulating in the nucleus, TAZ binds to and suppresses the activity of PPARγ. This inhibition prevents the differentiation of MSCs into adipocytes.

Interestingly, the enhanced nuclear localization of TAZ by TM-25659 is associated with a decrease in tyrosine phosphorylation of TAZ, although serine phosphorylation at Ser89, a known regulatory site, is unaffected.

Signaling Pathway and Experimental Workflow

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of TM-25659.

Table 1: In Vitro Efficacy of TM-25659

| Parameter | Cell Line | Concentration of TM-25659 | Result | Reference |

| Adipocyte Differentiation | 3T3-L1 | 1 µM | Significant suppression of lipid droplet formation | |

| 5 µM | Strong suppression of lipid droplet formation | |||

| Osteoblast Differentiation | C3H10T1/2 | 1 µM | Increased alkaline phosphatase (ALP) activity | |

| 5 µM | Further increase in ALP activity and calcium deposition | |||

| TAZ Nuclear Localization | C3H10T1/2 | 1-10 µM | Dose-dependent increase in nuclear TAZ levels |

Table 2: In Vivo Efficacy of TM-25659 in an Ovariectomized (OVX) Rat Model of Osteoporosis

| Parameter | Treatment Group | Dosage | Duration | Result (vs. Vehicle) | Reference |

| Bone Mineral Density (BMD) | TM-25659 | 10 mg/kg (oral, every other day) | 10 weeks | Significant prevention of OVX-induced bone loss | |

| Alendronate (positive control) | 1 mg/kg (oral, every other day) | 10 weeks | Significant prevention of OVX-induced bone loss |

Table 3: Pharmacokinetic Profile of TM-25659 in Rats

| Parameter | Administration Route | Dose | Value | Reference |

| Half-life (t½) | Intravenous (i.v.) | 10 mg/kg | ~7 hours | |

| Oral (p.o.) | 10 mg/kg | ~10 hours | ||

| Absolute Oral Bioavailability | 2-10 mg/kg | 50.9% | ||

| Plasma Protein Binding | ~99.2% |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

Osteoblast Differentiation Assay

-

Cell Seeding: Plate C3H10T1/2 mesenchymal stem cells in a multi-well plate at a density that allows them to reach confluence.

-

Induction of Differentiation: Once confluent, switch the growth medium to an osteogenic differentiation medium containing β-glycerophosphate, ascorbic acid, and dexamethasone.

-

Treatment: Add TM-25659 at desired concentrations (e.g., 1 µM, 5 µM) to the differentiation medium. A vehicle control (e.g., DMSO) should be run in parallel.

-

Culture and Medium Change: Culture the cells for 14 days, replacing the medium with fresh differentiation medium and TM-25659 every 2-3 days.

-

Assessment of Differentiation:

-

Alkaline Phosphatase (ALP) Staining: At an early time point (e.g., day 7), fix the cells and stain for ALP activity, an early marker of osteoblast differentiation.

-

Alizarin Red S Staining: At a later time point (e.g., day 14), fix the cells and stain with Alizarin Red S to visualize calcium deposition, a marker of mature osteoblasts. Quantify by extracting the stain and measuring absorbance.

-

Adipocyte Differentiation Assay

-

Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.

-

Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

Treatment: Add TM-25659 at desired concentrations (e.g., 1 µM, 5 µM) along with the differentiation cocktail. Include a vehicle control.

-

Culture and Medium Change: After 2-3 days, switch to a maintenance medium containing insulin and the respective concentrations of TM-25659. Replace the medium every 2 days.

-

Assessment of Differentiation:

-

Oil Red O Staining: After 6-8 days of differentiation, fix the cells and stain with Oil Red O solution to visualize the accumulation of lipid droplets.

-

Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 500 nm to quantify lipid accumulation.

-

TAZ Nuclear Localization Assay (Immunofluorescence)

-

Cell Culture and Treatment: Culture C3H10T1/2 cells on glass coverslips. Treat the cells with TM-25659 at various concentrations for a specified period (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

-

Immunostaining:

-

Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific for TAZ.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images to assess the subcellular localization of TAZ.

Ovariectomy (OVX)-Induced Osteoporosis Rat Model

-

Animal Model: Use skeletally mature female Sprague-Dawley rats (e.g., 6 months old).

-

Surgical Procedure: Perform bilateral ovariectomy under anesthesia to induce estrogen deficiency, which mimics postmenopausal osteoporosis. A sham operation (laparotomy without ovary removal) should be performed on the control group.

-

Post-Operative Care: Allow the animals to recover for a period (e.g., 2 weeks) to allow for the onset of bone loss.

-

Treatment Administration: Administer TM-25659 (e.g., 10 mg/kg), a positive control like alendronate (e.g., 1 mg/kg), or a vehicle solution orally every other day for the duration of the study (e.g., 10 weeks).

-

Analysis:

-

Bone Mineral Density (BMD): At the end of the treatment period, euthanize the animals and excise the femurs or tibias. Analyze BMD and bone microarchitecture using micro-computed tomography (micro-CT).

-

Body Weight: Monitor body weight throughout the study.

-

Discussion and Future Directions

The preclinical data for TM-25659 are promising. By targeting the TAZ signaling pathway, TM-25659 promotes osteogenesis while simultaneously inhibiting adipogenesis, a dual action that is highly desirable for an osteoporosis therapeutic. The in vivo studies in a rat model of postmenopausal osteoporosis demonstrated that oral administration of TM-25659 can effectively prevent bone loss. Furthermore, the compound exhibits a favorable pharmacokinetic profile in rats, with good oral bioavailability.

Despite these encouraging results, further research is required. Key future directions include:

-

Efficacy in established osteoporosis: The current in vivo data demonstrate a preventative effect on bone loss. Studies are needed to determine if TM-25659 can restore bone mass in animals with established osteoporosis.

-

Long-term safety and toxicology: Comprehensive long-term safety and toxicology studies are essential before considering clinical development.

-

Mechanism of TAZ modulation: The precise molecular interaction through which TM-25659 promotes TAZ nuclear translocation needs to be fully elucidated.

-

Clinical Trials: To date, there is no publicly available information on clinical trials of TM-25659 for osteoporosis. The transition from preclinical findings to human studies will be a critical step in evaluating its therapeutic potential.

Conclusion

TM-25659 represents a novel and promising approach for the treatment of osteoporosis. Its unique mechanism of action, which involves the modulation of the key lineage-determining factor TAZ, sets it apart from existing therapies. The available preclinical data strongly support its potential as a bone anabolic agent. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this compound and the broader field of anabolic therapies for osteoporosis. Further investigation is warranted to fully characterize its efficacy and safety profile and to explore its potential translation to the clinic.

References

The Modulatory Role of TM-25659 in Adipocyte Formation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of TM-25659 on adipocyte formation. TM-25659, a small molecule modulator, has been identified as a potent suppressor of adipogenesis, offering potential therapeutic avenues for obesity and related metabolic disorders. This document summarizes key quantitative data, details experimental protocols, and illustrates the underlying molecular pathways.

Core Mechanism of Action: Suppression of PPARγ-Dependent Adipogenesis

TM-25659 exerts its anti-adipogenic effects by modulating the transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] TAZ is a known suppressor of adipocyte differentiation through its interaction with and inhibition of the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] TM-25659 enhances the nuclear localization of TAZ, thereby augmenting its ability to suppress PPARγ activity.[1][2] This leads to a downstream reduction in the expression of key adipogenic marker genes and a subsequent decrease in lipid accumulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of TM-25659 on various markers of adipocyte differentiation in 3T3-L1 preadipocyte cells.

Table 1: Effect of TM-25659 on Lipid Droplet Formation in 3T3-L1 Adipocytes

| TM-25659 Concentration (µM) | Optical Density (OD) at 500 nm (Arbitrary Units) | Percentage Inhibition of Lipid Accumulation |

| 0 (Control) | ~1.25 | 0% |

| 2 | ~0.90 | ~28% |

| 10 | ~0.55 | ~56% |

| 20 | ~0.30 | ~76% |

Data extrapolated from graphical representations in Jang et al., 2012.

Table 2: Effect of TM-25659 on Adipogenic Gene and Protein Expression in 3T3-L1 Cells

| Target | Molecule Type | TM-25659 Concentration (µM) | Observed Effect |

| PPARγ | Protein | 2, 10, 20 | Concentration-dependent decrease |

| TAZ | Protein | 2, 10, 20 | Concentration-dependent increase |

| aP2 | mRNA | Not specified | Decreased expression |

| Adiponectin | mRNA | Not specified | Decreased expression |

Based on findings reported by Jang et al., 2012.

Key Experimental Protocols

3T3-L1 Preadipocyte Differentiation

This protocol outlines the standard method for inducing adipogenesis in 3T3-L1 cells, as utilized in the evaluation of TM-25659.

-

Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.

-

Initiation of Differentiation: Two days post-confluence, the growth medium is replaced with a differentiation medium containing 5 µg/mL insulin, 1 µM dexamethasone, and 2 µM rosiglitazone. TM-25659 is added at various concentrations at this stage.

-

Maintenance: After 48 hours, the medium is replaced with a medium containing only 5 µg/mL insulin.

-

Maturation: The cells are maintained in this medium for an additional 4 days to allow for full differentiation into mature adipocytes.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

-

Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least one hour.

-

Staining: The fixed cells are washed and stained with a 0.3% Oil Red O solution for one hour at room temperature.

-

Destaining and Visualization: The staining solution is removed, and the cells are washed with water. The stained lipid droplets can then be visualized by microscopy.

-

Quantification: To quantify lipid accumulation, the Oil Red O stain is eluted from the cells using isopropanol, and the absorbance is measured at 500 nm.

Immunoblot Analysis

This protocol is employed to determine the protein levels of key adipogenic markers.

-

Protein Extraction: Cellular proteins are harvested from differentiated 3T3-L1 cells at specific time points (e.g., day 4 post-differentiation).

-

SDS-PAGE: The extracted proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-PPARγ, anti-TAZ), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular pathway of TM-25659's action and the general experimental workflow for its evaluation.

Caption: Signaling pathway of TM-25659 in suppressing adipocyte differentiation.

Caption: General experimental workflow for assessing the effects of TM-25659.

In Vivo Efficacy

In addition to in vitro studies, the anti-adipogenic effects of TM-25659 have been demonstrated in vivo. In a high-fat diet-induced obesity mouse model, intraperitoneal administration of TM-25659 (50 mg/kg) for 16 days significantly attenuated weight gain compared to vehicle-treated controls. A similar reduction in weight gain was observed in ob/ob mice treated with TM-25659 for two weeks.

Conclusion

TM-25659 represents a promising pharmacological agent for the inhibition of adipocyte formation. Its mechanism of action, centered on the enhancement of TAZ-mediated suppression of PPARγ, is well-supported by in vitro and in vivo data. The dose-dependent reduction in lipid accumulation and adipogenic gene expression underscores its potential as a therapeutic candidate for obesity and related metabolic diseases. Further research into the long-term efficacy and safety of TM-25659 is warranted.

References

- 1. TM-25659 enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TM-25659 enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of TM-25659

This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of TM-25659, a novel modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed data and experimental methodologies to support further research and development of this compound.

Introduction

TM-25659, chemically identified as 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine], is a potent TAZ modulator. TAZ is a key transcriptional co-activator that regulates cell differentiation, particularly the lineage selection of mesenchymal stem cells into osteoblasts versus adipocytes.[1] By enhancing the nuclear localization and activity of TAZ, TM-25659 promotes osteogenic differentiation while suppressing adipogenesis.[1][2] This dual activity makes TM-25659 a promising therapeutic candidate for metabolic diseases such as obesity and osteoporosis.[2] Preclinical studies have demonstrated its efficacy in suppressing bone loss and reducing weight gain in animal models.[2] Understanding the pharmacokinetic properties of TM-25659 is crucial for its continued development and potential clinical translation.

Pharmacokinetic Profile

The pharmacokinetics of TM-25659 have been characterized in rats following both intravenous (IV) and oral (PO) administration. The compound exhibits favorable drug-like properties, including good oral bioavailability.

Intravenous Administration

Following intravenous injection in rats, TM-25659 displays dose-independent pharmacokinetics within the dose range of 0.5 to 5 mg/kg. Key pharmacokinetic parameters are summarized in the table below. The systemic clearance is low, and the volume of distribution at steady-state is larger than the total body water, suggesting good tissue distribution.

Oral Administration

Upon oral administration in rats at doses ranging from 2 to 10 mg/kg, TM-25659 demonstrates good absorption and oral bioavailability. The mean absolute oral bioavailability is approximately 50.9% and is not dose-dependent.

Data Summary

The following tables summarize the key pharmacokinetic parameters of TM-25659 in rats.

Table 1: Pharmacokinetic Parameters of TM-25659 in Rats (Intravenous Administration)

| Parameter | Value Range | Units |

| Dose | 0.5 - 5 | mg/kg |

| Systemic Clearance (CL) | 0.434 - 0.890 | mL/h/kg |

| Volume of Distribution (Vdss) | 2.02 - 4.22 | mL/kg |

| Half-life (t1/2) | 4.60 - 7.40 | h |

Data sourced from studies in rats.

Table 2: Pharmacokinetic Parameters of TM-25659 in Rats (Oral Administration)

| Parameter | Value | Units |

| Dose | 2 - 10 | mg/kg |

| Half-life (t1/2) | ~10 | h |

| Mean Absolute Oral Bioavailability | 50.9 | % |

Data sourced from studies in rats.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

TM-25659 shows high permeation in Caco-2 cell assays, suggesting good intestinal absorption.

Distribution

The compound is highly bound to plasma proteins, with a binding of approximately 99.2%, which is independent of concentration. The volume of distribution at steady-state (Vdss) being larger than the volume of total body fluids indicates that TM-25659 is well-distributed into tissues.

Metabolism

TM-25659 is metabolized in the liver through both Phase I and Phase II reactions, as determined by studies using rat liver microsomes. Importantly, it does not appear to inhibit major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions mediated by CYP inhibition.

Excretion

The primary route of elimination for TM-25659 is through hepatic metabolism. Biliary excretion is a significant pathway, with 43.6% of the unchanged drug recovered in the bile. In contrast, urinary excretion of the parent compound is minimal, accounting for less than 1% of the administered dose.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. The following sections outline the key experimental protocols used in the pharmacokinetic evaluation of TM-25659.

Animal Studies

-

Species: Male Sprague-Dawley rats were used for the pharmacokinetic studies.

-

Administration: For intravenous studies, TM-25659 was administered via the jugular vein at doses ranging from 0.5 to 5 mg/kg. For oral studies, the compound was administered by gavage at doses of 2 to 10 mg/kg.

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -20°C until analysis. For excretion studies, bile and urine were collected over specified intervals.

-

Analysis: Plasma, bile, and urine concentrations of TM-25659 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

In Vitro Assays

-

Plasma Protein Binding: The extent of plasma protein binding was determined using the rapid equilibrium dialysis (RED) device.

-

Metabolic Stability: The metabolic stability of TM-25659 was assessed using rat liver microsomes in the presence of NADPH for Phase I metabolism and UDPGA for Phase II metabolism.

-

Caco-2 Permeability: The intestinal permeability of TM-25659 was evaluated using the Caco-2 cell monolayer model.

-

CYP450 Inhibition: The potential for TM-25659 to inhibit major CYP450 isoforms was investigated using human liver microsomes and specific probe substrates.

Visualizations

Experimental Workflow for Pharmacokinetic Studies

Caption: Workflow for in vivo pharmacokinetic analysis of TM-25659.

ADME Pathway of TM-25659

Caption: Conceptual overview of the ADME process for TM-25659.

Conclusion

TM-25659 demonstrates a favorable pharmacokinetic profile in preclinical rat models, characterized by good oral bioavailability, extensive tissue distribution, and clearance primarily through hepatic metabolism. The low potential for CYP-mediated drug interactions further enhances its therapeutic potential. These findings support the continued investigation of TM-25659 as a novel agent for the treatment of metabolic disorders such as obesity and osteoporosis. Further studies in other species and eventually in humans will be necessary to fully elucidate its clinical pharmacokinetic and pharmacodynamic characteristics.

References

- 1. TM-25659 enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TM-25659 enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]

TM-25659: A Novel Modulator of RUNX2 and PPARγ Pathways for Bone and Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TM-25659 has emerged as a significant small molecule modulator with dual-acting potential in bone formation and adipogenesis. This technical whitepaper provides a comprehensive overview of the mechanism of action of TM-25659, focusing on its impact on the Runt-related transcription factor 2 (RUNX2) and Peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways. By targeting the transcriptional co-activator with PDZ-binding motif (TAZ), TM-25659 orchestrates a cellular switch, promoting osteoblast differentiation while concurrently inhibiting adipocyte differentiation. This document details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying signaling cascades. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in the development of novel therapeutics for osteoporosis and obesity.

Introduction

Mesenchymal stem cells (MSCs) possess the remarkable ability to differentiate into various cell lineages, including osteoblasts (bone-forming cells) and adipocytes (fat-storing cells). The delicate balance between these two differentiation pathways is crucial for maintaining skeletal integrity and metabolic homeostasis. A dysregulation in this balance, often observed in aging and metabolic diseases, can lead to conditions such as osteoporosis and obesity.

The transcriptional landscape governing MSC fate is complex, with RUNX2 and PPARγ acting as master regulators of osteogenesis and adipogenesis, respectively. The transcriptional co-activator TAZ plays a pivotal role in this decision-making process. When TAZ is active in the nucleus, it co-activates RUNX2, leading to the expression of osteogenic genes, and simultaneously suppresses the activity of PPARγ, thereby inhibiting adipogenesis.[1][2][3]

TM-25659, chemically identified as 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, has been identified as a novel modulator of TAZ.[1][2] This document elucidates the profound impact of TM-25659 on the RUNX2 and PPARγ pathways through its modulation of TAZ activity.

Mechanism of Action: The Central Role of TAZ

The primary mechanism of action of TM-25659 involves the modulation of the transcriptional co-activator TAZ. TM-25659 enhances the localization of TAZ to the nucleus in a dose-dependent manner. This nuclear accumulation of TAZ is the linchpin of TM-25659's effects on both RUNX2 and PPARγ pathways.

Impact on the PPARγ Pathway and Adipogenesis

In the context of adipogenesis, nuclear TAZ functions as a suppressor of PPARγ activity. By promoting the nuclear localization of TAZ, TM-25659 facilitates the interaction between TAZ and PPARγ, leading to the suppression of PPARγ-mediated gene transcription. This inhibitory action of TM-25659 on PPARγ results in a significant attenuation of adipocyte differentiation and a reduction in lipid droplet formation.

TM-25659 enhances TAZ nuclear localization, suppressing PPARγ and adipogenesis.

Impact on the RUNX2 Pathway and Osteogenesis

Conversely, in the osteogenic lineage, nuclear TAZ acts as a co-activator for RUNX2, the master transcription factor for bone formation. TM-25659 treatment further enhances the TAZ-induced activation of RUNX2. This synergistic effect leads to increased expression of osteogenic marker genes, such as osteocalcin, alkaline phosphatase (ALP), and osterix, ultimately promoting osteoblast differentiation and mineralization. TM-25659 has been shown to enhance the physical interaction between TAZ and RUNX2.

TM-25659 promotes TAZ nuclear entry, enhancing RUNX2-mediated osteogenesis.

Quantitative Data Summary

The effects of TM-25659 on the RUNX2 and PPARγ pathways have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of TM-25659 on Adipogenesis and Osteogenesis

| Parameter | Cell Line | Treatment | Concentration | Outcome | Reference |

| Adipocyte Differentiation | 3T3-L1 | TM-25659 | 10-50 µM | Significant suppression of lipid droplet formation. | |

| PPARγ Expression | 3T3-L1 | TM-25659 | 10-50 µM | Dose-dependent decrease in PPARγ protein levels. | |

| TAZ Expression (Adipocytes) | 3T3-L1 | TM-25659 | 10-50 µM | Substantial elevation in TAZ protein levels. | |

| Osteogenic Gene Expression (Osteocalcin, ALP, Osterix) | MC3T3-E1 | TM-25659 | 2-50 µM | Significant increase in mRNA levels. | |

| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | TM-25659 | 2-50 µM | Significant elevation in ALP activity. | |

| RUNX2 Expression | MC3T3-E1 | TM-25659 | 50 µM | Enhanced RUNX2 protein expression. |

Table 2: In Vivo Efficacy of TM-25659

| Animal Model | Treatment | Dosage | Outcome | Reference |

| High-Fat Diet-Induced Obese Mice | TM-25659 (i.p. injection) | Not Specified | Substantially diminished body weight gain. | |

| Ovariectomized Rats (Bone Loss Model) | TM-25659 | Not Specified | Suppressed bone loss. |

Table 3: Pharmacokinetic Profile of TM-25659 in Rats

| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Reference |

| Half-life (t1/2) | ~7 hours | ~10 hours | |

| Absolute Oral Bioavailability | - | 50.9% | |

| Plasma Protein Binding | - | ~99.2% |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to investigate the effects of TM-25659.

Cell Culture and Differentiation

-

Cell Lines:

-

3T3-L1 preadipocytes: Maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% bovine calf serum.

-

MC3T3-E1 preosteoblasts: Cultured in α-minimum essential medium (α-MEM) containing 10% fetal bovine serum (FBS).

-

-

Adipocyte Differentiation: Confluent 3T3-L1 cells are induced to differentiate with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin.

-